molecular formula C9H11BrFNO B13260529 4-Bromo-5-fluoro-2-propoxyaniline

4-Bromo-5-fluoro-2-propoxyaniline

Cat. No.: B13260529
M. Wt: 248.09 g/mol
InChI Key: PTBAVHZGWBVINO-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-propoxyaniline: is an organic compound with the molecular formula C9H11BrFNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and propoxy groups. This compound is commonly used in various scientific experiments and has applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-propoxyaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-propoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 4-Bromo-5-fluoro-2-propoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties .

Industry: In the material science industry, this compound is used in the production of advanced materials, including polymers and liquid crystals .

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-propoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use .

Comparison with Similar Compounds

    4-Bromo-2-fluoroaniline: Similar structure but lacks the propoxy group.

    4-Fluoro-2-propoxyaniline: Similar structure but lacks the bromine atom.

    4-Bromo-2-propoxyaniline: Similar structure but lacks the fluorine atom.

Uniqueness: 4-Bromo-5-fluoro-2-propoxyaniline is unique due to the presence of both bromine and fluorine atoms along with the propoxy group.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

4-bromo-5-fluoro-2-propoxyaniline

InChI

InChI=1S/C9H11BrFNO/c1-2-3-13-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3,12H2,1H3

InChI Key

PTBAVHZGWBVINO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1N)F)Br

Origin of Product

United States

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